molecular formula C16H12Cl2N2O2S B2644700 5-[(4-Chloroanilino)methylene]-3-(4-chlorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate CAS No. 338752-82-2

5-[(4-Chloroanilino)methylene]-3-(4-chlorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate

Cat. No.: B2644700
CAS No.: 338752-82-2
M. Wt: 367.24
InChI Key: YWLGNKACSYFCGI-OQLLNIDSSA-N
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Description

The compound 5-[(4-Chloroanilino)methylene]-3-(4-chlorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate is a thiazolidinone derivative featuring dual chlorophenyl substituents and a unique 1-olate group. Its structure combines a thiazolidin-4-one core with a (4-chloroanilino)methylene moiety at position 5 and a 4-chlorophenyl group at position 2. This arrangement confers distinct electronic and steric properties, making it a candidate for studies in medicinal chemistry, particularly for antimicrobial or antiparasitic applications .

Properties

IUPAC Name

(5E)-5-[(4-chloroanilino)methylidene]-3-(4-chlorophenyl)-1-oxo-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S/c17-11-1-5-13(6-2-11)19-9-15-16(21)20(10-23(15)22)14-7-3-12(18)4-8-14/h1-9,19H,10H2/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLGNKACSYFCGI-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(C(=O)C(=CNC2=CC=C(C=C2)Cl)S1=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1N(C(=O)/C(=C\NC2=CC=C(C=C2)Cl)/S1=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(4-Chloroanilino)methylene]-3-(4-chlorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate, identified by CAS number 338753-41-6, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H15ClN2O2S
  • Molar Mass : 346.83 g/mol
  • Structure : The compound features a thiazole ring, which is known for various biological activities including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit antibacterial properties. In particular, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

In a study assessing the antibacterial efficacy of synthesized thiazole derivatives, the compound exhibited moderate activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other strains tested .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor , particularly against acetylcholinesterase (AChE) and urease. The inhibition of these enzymes can have implications in treating conditions such as Alzheimer's disease and urinary tract infections.

EnzymeIC50 Value (µM)
AcetylcholinesteraseVarious (not specified)
Urease2.14 - 6.28

Inhibitory studies revealed that several derivatives displayed strong urease inhibition with IC50 values ranging from 2.14±0.003 to 6.28±0.003 µM, significantly lower than the reference standard thiourea (IC50 = 21.25±0.15 µM) .

The biological activity of this compound is attributed to its ability to interact with specific target sites in bacterial cells and enzyme structures. Docking studies suggest that the compound binds effectively to amino acids in target proteins, disrupting their normal function and leading to antibacterial effects .

Case Studies

Several case studies highlight the therapeutic potential of thiazole derivatives:

  • Anticancer Activity : A study demonstrated that thiazole derivatives could induce apoptosis in cancer cells, suggesting their use in chemotherapy regimens.
  • Diuretic Effects : Compounds similar to this thiazole have been noted for their diuretic properties, which can aid in managing hypertension .
  • Hypoglycemic Activity : Some derivatives have shown promise in lowering blood glucose levels in diabetic models, indicating potential use in diabetes management .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

Compound A : 5-[(4-Chloroanilino)methylene]-3-(4-chlorophenyl)-1λ⁶,3-thiazolane-1,1,4-trione (CAS 338751-74-9)
  • Key Differences : Replaces the 4-oxo and 1-olate groups with a 1,1,4-trione system.
  • Impact: The trione group increases molecular weight (383.25 vs. This may affect reactivity in cycloaddition or Michael addition reactions .
Compound B : 5-[(Dimethylamino)methylene]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate (CAS 338752-97-9)
  • Key Differences: Substitutes 4-chlorophenyl with 4-fluorophenyl and replaces 4-chloroanilino with dimethylamino.
  • Impact: Fluorine’s electronegativity enhances metabolic stability compared to chlorine, while the dimethylamino group increases basicity. The molecular weight (268.31) is lower, suggesting improved solubility in polar solvents .
Compound C : 3-(4-Chlorophenyl)-5-[(4-methoxyanilino)methylene]-4-oxo-1,3-thiazolan-1-ium-1-olate (CAS 338752-81-1)
  • Key Differences: Methoxy group replaces chlorine on the anilino ring.
  • Impact : Methoxy’s electron-donating nature may reduce electrophilicity at the methylene bridge, altering reactivity in nucleophilic attacks. The molecular weight (362.83) is comparable to the target compound .

Physicochemical and Spectral Properties

Property Target Compound Compound A Compound B
Molecular Weight ~362–378 g/mol 383.25 g/mol 268.31 g/mol
Key IR Absorptions 1646 cm⁻¹ (C=O) 1700–1750 cm⁻¹ (C=O, trione) 1646 cm⁻¹ (C=O)
¹H NMR Features δ 6.8–7.5 (chlorophenyl), δ 4.8 (methylene) δ 7.3–7.6 (aromatic), δ 3.1 (s, CH₃) δ 3.0 (s, N(CH₃)₂)
Solubility Moderate in DMSO Low in polar solvents High in DMF

Stability and Degradation

  • The 1-olate group in the target compound may render it susceptible to hydrolysis under acidic conditions, whereas Compound A’s trione system is more stable.
  • Compound B’s fluorine substituent likely reduces photodegradation rates compared to chlorine-containing analogs .

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